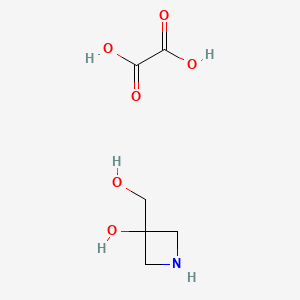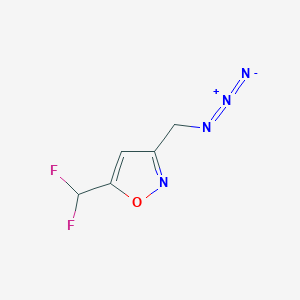
Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate, also known as BM212, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BM212 belongs to the class of carbamate compounds and has shown promising results in various pre-clinical studies.
Wirkmechanismus
The mechanism of action of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate involves the inhibition of acetylcholinesterase and butyrylcholinesterase, which are key enzymes involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate increases the concentration of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate has been shown to exhibit several biochemical and physiological effects in pre-clinical studies. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase. This makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate. One potential direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential applications of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate in vivo to determine its potential for clinical use.
Synthesemethoden
The synthesis of Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate involves a multi-step process that starts with the reaction of 4-methylpyridine-2-carboxylic acid with tert-butyl N-(1-methoxypropan-2-yl)carbamate in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions involving deprotection, cyclization, and carbamylation to yield the final product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against several key enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and nicotinic acetylcholine receptors. These properties make Tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
tert-butyl N-(1-methoxypropan-2-yl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-11-7-8-16-13(9-11)17(12(2)10-19-6)14(18)20-15(3,4)5/h7-9,12H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPVMLZXOIGXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C(C)COC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757082 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2466791.png)
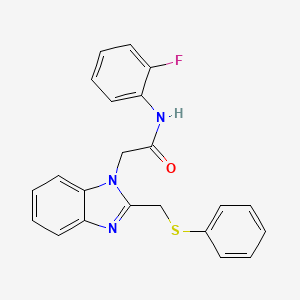
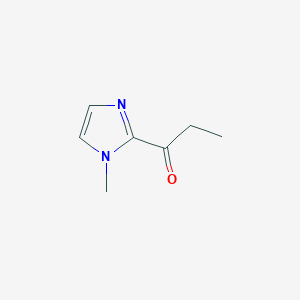

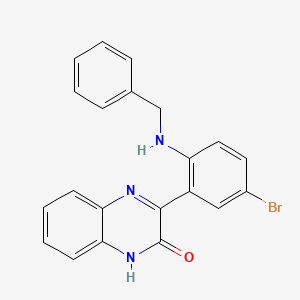

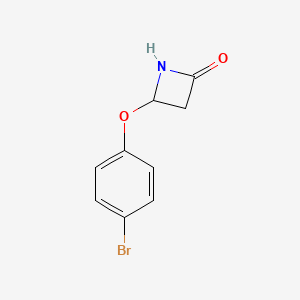

![N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2466803.png)

